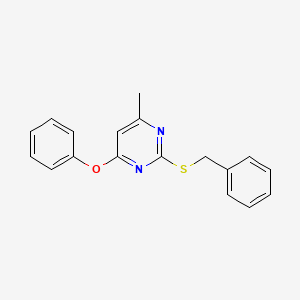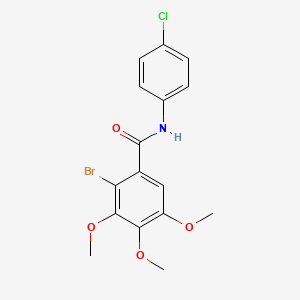methanone](/img/structure/B5795877.png)
[4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinyl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinyl](phenyl)methanone is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as 'ATMPM' and is known for its unique chemical properties that make it suitable for various applications.
Mécanisme D'action
The mechanism of action of [4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinyl](phenyl)methanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, which play a crucial role in various biological processes. It has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
[4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinyl](phenyl)methanone has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. It has also been shown to have antiviral and antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of [4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinyl](phenyl)methanone is its unique chemical properties that make it suitable for various applications in scientific research. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research on [4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinyl](phenyl)methanone. Some of the potential areas of research include its use in cancer therapy, enzyme inhibition studies, and the development of new antimicrobial and antiviral agents. Further studies are also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, [4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinyl](phenyl)methanone is a chemical compound that has gained significant attention in the field of scientific research. Its unique chemical properties make it suitable for various applications, including cancer therapy, enzyme inhibition studies, and the development of new antimicrobial and antiviral agents. Further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of [4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinyl](phenyl)methanone involves a series of chemical reactions. One of the most common methods of synthesis involves the reaction of 5-chloro-2-methyl-4-nitropyrimidine with trichloromethyl ketone in the presence of a base. The resulting product is then reduced using a suitable reducing agent to obtain [4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinyl](phenyl)methanone.
Applications De Recherche Scientifique
[4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinyl](phenyl)methanone has been extensively studied for its potential applications in scientific research. It has been found to have antitumor, antiviral, and antimicrobial properties. It has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies.
Propriétés
IUPAC Name |
[4-amino-6-methyl-2-(trichloromethyl)pyrimidin-5-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3N3O/c1-7-9(10(20)8-5-3-2-4-6-8)11(17)19-12(18-7)13(14,15)16/h2-6H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCQFOSZKWRRAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(Cl)(Cl)Cl)N)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Amino-6-methyl-2-(trichloromethyl)pyrimidin-5-yl](phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5795795.png)

![methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5795805.png)

![2-[(4-benzyl-1-piperazinyl)carbonothioyl]-6-methoxyphenol](/img/structure/B5795818.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5795821.png)
![methyl 5-{[2-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenoxy]methyl}-2-furoate](/img/structure/B5795822.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate](/img/structure/B5795835.png)

![4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5795854.png)
![2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide](/img/structure/B5795899.png)
![4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoic acid](/img/structure/B5795906.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-propoxybenzylidene)propanohydrazide](/img/structure/B5795911.png)